Azelaamic acid
Overview
Description
Azelaic acid is an organic compound with the chemical formula HOOC(CH₂)₇COOH. It is a saturated dicarboxylic acid that exists as a white powder. Azelaic acid is naturally found in grains such as wheat, rye, and barley, and is also produced by the yeast Malassezia furfur, which lives on normal skin. This compound is known for its diverse applications in both industrial and medical fields.
Mechanism of Action
Target of Action
Azelaic acid primarily targets anaerobic and aerobic bacteria , especially Staphylococcus epidermidis and Propionibacterium acnes . It also targets tyrosinase , an enzyme involved in the production of melanin . In the context of arthritis, it has been shown to target pro-inflammatory cytokines such as COX-II, TNF-α, 5-LOX, IL-17, NF-κB, IL-1β, and IL-6 , and increase anti-inflammatory cytokines .
Mode of Action
Azelaic acid manifests its antibacterial effects by inhibiting the synthesis of cellular protein in bacteria . It is a reversible inhibitor of tyrosinase and other oxidoreductases, and it inhibits mitochondrial respiration . It can also inhibit anaerobic glycolysis . In arthritis, it inhibits pro-inflammatory cytokines and increases anti-inflammatory cytokines .
Biochemical Pathways
Azelaic acid is assimilated through fatty acid degradation , with further catabolism occurring through the glyoxylate and butanoate metabolism pathways when used as a carbon source . In arthritis, it modulates the network of pro- and anti-inflammatory cytokines .
Pharmacokinetics
acnes are over 90 times greater than that of the ambient tissue environment, indicating that the molecule is actively transported into the cell .
Result of Action
Azelaic acid has antimicrobial effects on both aerobic and anaerobic bacteria . It reduces microbial protein synthesis by over fifty percent . In arthritis, it ameliorates symptoms by decreasing arthritic score, paw volume, and improving body-weight alterations .
Action Environment
Environmental factors such as climatic changes and the deterioration of natural ecosystems can influence the action of azelaic acid . In the context of microbiome modulation, it has been found that seawater amended with azelaic acid becomes enriched in bacterial families that can catabolize azelaic acid .
Biochemical Analysis
Biochemical Properties
Azelaamic acid has been shown to interact with various enzymes and proteins. It is a reversible inhibitor of tyrosinase and other oxidoreductases in vitro and inhibits mitochondrial respiration . It can also inhibit anaerobic glycolysis . These interactions suggest that this compound plays a significant role in biochemical reactions.
Cellular Effects
This compound has been reported to have various effects on cells. It has been shown to decrease keratinocyte DNA synthesis in a dose- and time-dependent manner . It also modulates the differentiation of human epidermis and the synthesis of specific proteins . Furthermore, this compound has antibacterial and anti-inflammatory properties, effectively killing acne-causing bacteria, reducing inflammation, redness, and skin sensitivity .
Molecular Mechanism
It is thought to exert its effects by inhibiting the synthesis of cellular protein in anaerobic and aerobic bacteria . It also inhibits tyrosinase and other oxidoreductases, affecting melanin production and potentially leading to hypopigmentation .
Temporal Effects in Laboratory Settings
It is known that this compound has marked effects against certain bacteria, both in vitro and in vivo
Dosage Effects in Animal Models
In animal models, this compound has shown anti-arthritic effects. In a study using rats, this compound was administered orally for 28 days at doses of 20, 40, and 80 mg/kg. The results showed that this compound ameliorated arthritis by decreasing arthritic score, paw volume, and improved body-weight alterations .
Metabolic Pathways
This compound is assimilated through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways when used as a carbon source . This suggests that this compound is involved in these metabolic pathways and interacts with the enzymes and cofactors involved in these processes.
Transport and Distribution
This compound is known to be a mobile priming signal, suggesting that it can be transported to different parts of a plant or organism
Preparation Methods
Synthetic Routes and Reaction Conditions
Azelaic acid is primarily synthesized through the ozonolysis of oleic acid. This process involves the cleavage of the carbon-carbon double bond in oleic acid using ozone, resulting in the formation of azelaic acid and nonanoic acid as a byproduct . The reaction is typically carried out in a batch bubbling reactor at high temperatures (around 150°C) without the use of any catalyst or solvent .
Industrial Production Methods
In industrial settings, azelaic acid is produced by the oxidation of oleic acid using ozone. This method is favored due to its efficiency and the high yield of azelaic acid. The process involves the use of technical-grade oleic acid as the feedstock, which is subjected to ozonolysis to produce azelaic acid and other byproducts such as malonic acid .
Chemical Reactions Analysis
Types of Reactions
Azelaic acid undergoes various chemical reactions, including:
Oxidation: Azelaic acid can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form primary alcohols.
Substitution: Azelaic acid can participate in substitution reactions, particularly in the formation of esters and amides.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to reduce azelaic acid to its corresponding alcohols.
Substitution: Esterification reactions often involve the use of alcohols and acid catalysts, while amidation reactions use amines and coupling agents.
Major Products
Oxidation: The primary product is azelaic acid, with malonic acid as a byproduct.
Reduction: The major products are primary alcohols.
Substitution: Esters and amides are the main products formed from substitution reactions involving azelaic acid.
Scientific Research Applications
Azelaic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of polymers and plasticizers.
Biology: Azelaic acid serves as a signaling molecule in plants, inducing defense responses after infection.
Comparison with Similar Compounds
Azelaic acid is often compared with other dicarboxylic acids such as hexanoic acid and nonanoic acid. While these compounds share some structural similarities, they differ in their biological activities and applications:
Nonanoic Acid: A byproduct of azelaic acid synthesis, nonanoic acid is used in the production of plasticizers and lubricants.
Azelaic acid stands out due to its unique combination of antibacterial, anti-inflammatory, and keratolytic properties, making it a versatile compound in both medical and industrial applications.
Properties
IUPAC Name |
9-amino-9-oxononanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H2,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKLLZJDRPGBPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)N)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293085 | |
Record name | Azelaamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61798-00-3 | |
Record name | Azelaamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azelaamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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